molecular formula C10H9NO2S B12877230 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone

1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone

Katalognummer: B12877230
Molekulargewicht: 207.25 g/mol
InChI-Schlüssel: MFTHJMBRCCGCNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a methylthio group attached to the benzoxazole ring, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with a suitable acylating agent, followed by the introduction of the methylthio group. One common method involves the use of methanesulfonyl chloride as the methylthio source. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the benzoxazole ring and the methylthio group can influence its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the methylthio group, which can influence its chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C10H9NO2S

Molekulargewicht

207.25 g/mol

IUPAC-Name

1-(7-methylsulfanyl-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C10H9NO2S/c1-6(12)10-11-7-4-3-5-8(14-2)9(7)13-10/h3-5H,1-2H3

InChI-Schlüssel

MFTHJMBRCCGCNR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC2=C(O1)C(=CC=C2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.